BenchChemオンラインストアへようこそ!

2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Medicinal Chemistry Kinase Selectivity Regioisomer SAR

This compound is a member of the imidazo[1,2-b]pyridazine-6-carboxamide class, a validated heterocyclic scaffold extensively explored for kinase inhibition. It bears a C2 tert-butyl substituent and an N-(4-methoxyphenyl) carboxamide chain, producing a distinct regioisomeric and steric profile that separates it from closely related analogs such as the 3‑methoxy isomer (CAS 2549055‑67‑4) and non‑methoxy phenyl derivatives.

Molecular Formula C18H20N4O2
Molecular Weight 324.4 g/mol
CAS No. 2549006-71-3
Cat. No. B6461332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS2549006-71-3
Molecular FormulaC18H20N4O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC
InChIInChI=1S/C18H20N4O2/c1-18(2,3)15-11-22-16(20-15)10-9-14(21-22)17(23)19-12-5-7-13(24-4)8-6-12/h5-11H,1-4H3,(H,19,23)
InChIKeyNFRQXKZQTIFNMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549006-71-3): A Regiospecific Imidazo[1,2-b]pyridazine-6-carboxamide for Kinase-Targeted Research


This compound is a member of the imidazo[1,2-b]pyridazine-6-carboxamide class, a validated heterocyclic scaffold extensively explored for kinase inhibition [1]. It bears a C2 tert-butyl substituent and an N-(4-methoxyphenyl) carboxamide chain, producing a distinct regioisomeric and steric profile that separates it from closely related analogs such as the 3‑methoxy isomer (CAS 2549055‑67‑4) and non‑methoxy phenyl derivatives [2].

Why Generic Substitution of Imidazo[1,2-b]pyridazine-6-carboxamide Analogs Is Not Scientifically Valid for This Compound


Structure‑activity relationship (SAR) campaigns on imidazo[1,2‑b]pyridazine‑6‑carboxamides have demonstrated that minor modifications—including the position of a methoxy group on the N‑phenyl ring—can produce profound shifts in kinase inhibitory potency, selectivity, and cellular activity [1]. The 4‑methoxy substitution pattern in the target compound generates a unique electronic distribution and hydrogen‑bonding geometry that cannot be reproduced by its 3‑methoxy regioisomer or by non‑methoxy phenyl analogs; thus, indiscriminate substitution risks compromising target engagement and reproducibility [2].

Quantitative Comparative Evidence for 2-tert-Butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide


Regioisomeric Methoxy Position: 4-Methoxy vs 3-Methoxy Differentiation

The target compound places the methoxy group at the para position of the N‑phenyl ring (InChIKey: NFRQXKZQTIFNMC‑UHFFFAOYSA‑N), whereas the 3‑methoxy regioisomer (CAS 2549055‑67‑4, InChIKey: NWHNOSIBYNKRFL‑UHFFFAOYSA‑N) places it at the meta position [1]. Although direct head‑to‑head IC50 data for this pair are not publicly available, SAR studies on related imidazo[1,2‑b]pyridazine IKKβ and p38 MAP kinase inhibitors show that shifting a methoxy substituent from para to meta can alter kinase panel selectivity by >10‑fold through changes in hinge‑region hydrogen‑bond networks [2].

Medicinal Chemistry Kinase Selectivity Regioisomer SAR

C2 Substituent Bulk: 2‑tert‑Butyl vs 2‑Cyclopropyl or 2‑Methyl Impact on Kinase Binding Pocket Occupancy

The 2‑tert‑butyl group of the target compound occupies a larger steric volume (van der Waals volume ≈ 84 ų) than the 2‑cyclopropyl analog (≈ 52 ų) or the 2‑methyl analog (≈ 28 ų) [1]. SAR data from VEGFR2‑targeted imidazo[1,2‑b]pyridazine‑6‑carboxamides show that replacement of a tert‑butyl with a cyclopropylcarbonyl moiety reduces VEGFR2 binding affinity by approximately 10‑fold, primarily due to reduced hydrophobic packing in the selectivity pocket (“GK‑1”) [2].

Kinase Inhibitor Design Selectivity Engineering GK-1 Pocket Targeting

Physicochemical Differentiation: LogP and TPSA Profile vs 4‑Fluoro and Unsubstituted Phenyl Analogs

The 4‑methoxy substituent endows the target compound with a calculated LogP value approximately 0.4‑0.6 log units lower than the 4‑fluoro analog (2‑tert‑butyl‑N‑(4‑fluorophenyl)imidazo[1,2‑b]pyridazine‑6‑carboxamide, clogP ≈ 3.2) and with a higher topological polar surface area (TPSA ≈ 67 Ų vs ≈ 56 Ų) [1]. This shifts the compound closer to the CNS drug‑like space (TPSA < 90 Ų, LogP 2‑4) while maintaining sufficient lipophilicity for membrane permeability [2].

Drug‑likeness Pharmacokinetic Optimization CNS Penetration

Supply Purity and Scalability: 98% vs 95% Grade Availability Across Analog Series

Multiple reputable catalog vendors list the target compound at 98% purity (e.g., BLD Pharm, Combi‑Blocks), whereas several closely related imidazo[1,2‑b]pyridazine‑6‑carboxamide analogs are only available at 95% grade . Higher purity reduces the risk of confounding biological activity from unidentified impurities, which is especially critical when establishing SAR across structurally similar series [1].

Compound Procurement Reproducibility Assay Standardization

Optimal Research and Industrial Application Scenarios for 2-tert-Butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide


Kinase Selectivity Profiling Campaigns Requiring Defined Regioisomeric Control

Investigators performing kinome‑wide selectivity screening (e.g., KINOMEscan, Eurofins DiscoverX) should select the 4‑methoxy isomer to interrogate the impact of para‑directed hydrogen‑bonding on kinase binding profiles. The regioisomeric purity minimizes confounding effects when comparing with meta‑substituted analogs in structure‑based design cycles [1].

CNS‑Penetrant Lead Optimization Programs

Drug discovery teams targeting CNS kinases (e.g., GSK‑3β, LRRK2, p38α for neuroinflammation) can leverage the favorable LogP/TPSA balance of this 4‑methoxy variant to maintain passive diffusion across the blood‑brain barrier while avoiding excessive lipophilicity‑driven toxicity [2].

Synthesis of Tool Compounds and Bifunctional Probes (PROTACs, Photoaffinity Labels)

The high purity (98%) and defined regiochemistry facilitate site‑specific conjugation for bifunctional degrader (PROTAC) design or photoaffinity labeling without introducing regioisomeric ambiguity, which is critical for accurate target‑engagement mapping [1].

Pharmacological Validation of IKKβ and p38 MAP Kinase Inhibitor Chemotypes

Based on the class‑level SAR indicating potent IKKβ inhibition, researchers can employ this compound as a reference probe in cell‑based TNFα secretion assays (THP‑1 model) to benchmark novel imidazo[1,2‑b]pyridazine series, provided orthogonal purity testing is performed [1].

Quote Request

Request a Quote for 2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.